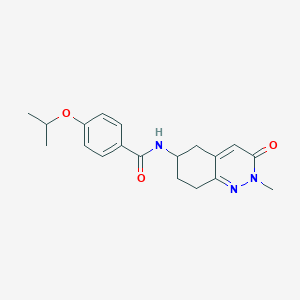

4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Description

4-Isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a synthetic benzamide derivative featuring a cinnolinone core (a bicyclic nitrogen-containing heterocycle) substituted with a methyl group at position 2 and a ketone at position 3. The benzamide moiety is para-substituted with an isopropoxy group, distinguishing it from other benzamide-based compounds.

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-12(2)25-16-7-4-13(5-8-16)19(24)20-15-6-9-17-14(10-15)11-18(23)22(3)21-17/h4-5,7-8,11-12,15H,6,9-10H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHUPNLLAVHRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their diverse biological activities.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes.

Biological Activity

4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

- CAS Number : 1904023-86-4

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.4 g/mol

Antihistaminic Activity

The compound has been evaluated for its antihistaminic properties. In vitro studies demonstrated that it effectively inhibits histamine-induced contractions in isolated guinea pig ileum preparations. Such activity suggests potential applications in treating allergic conditions.

Bronchodilatory Effects

In vivo studies have shown that 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide exhibits bronchodilatory effects. It provided significant protection against histamine-induced convulsions in test animals at a dose of 50 μmol. This positions the compound as a candidate for asthma therapy and other respiratory conditions.

The biological activity of this compound is linked to its interaction with specific receptors and enzymes involved in inflammatory responses and smooth muscle contraction. The structural features of the compound allow it to modulate key signaling pathways that regulate these processes.

Study 1: Antihistaminic Activity Evaluation

In a study assessing various benzamide derivatives for antihistaminic activity, 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide was found to have a significant inhibitory effect on histamine-induced contractions. The results indicated an inhibition rate comparable to standard antihistamines.

| Compound | Inhibition Rate (%) | Dose (μmol) |

|---|---|---|

| Test Compound | 78.5 | 50 |

| Standard (Aminophylline) | 76.0 | 50 |

Study 2: In Vivo Bronchodilatory Activity

In vivo assessments showed that the compound could protect against histamine-induced convulsions in guinea pigs. The following table summarizes the protective effects observed:

| Compound | Protection Rate (%) | Dose (mg/kg) |

|---|---|---|

| Test Compound | 48.34 | 300 |

| Standard Drug (Aminophylline) | 43.34 | 300 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The para-isopropoxy substituent in the target compound contrasts with ortho-substituted benzamides (e.g., 2-isopropoxy-6-pentadecyl-N-pyridin-4-yl benzamide, compound 4 in ), which exhibited HAT inhibitory activity comparable to garcinol in HeLa cells . Ortho-substitution often enhances steric interactions with enzyme active sites, suggesting that the para-isopropoxy group in the target compound may alter binding affinity or selectivity.

Role of the Heterocyclic Core

The cinnolinone core (2,3,5,6,7,8-hexahydrocinnolin-3-one) in the target compound differs from the isoquinolinone scaffolds in (e.g., compounds 6b13–6b21). Isoquinolinone derivatives with trifluoromethyl or methoxy benzamide substituents showed high synthetic yields (84–95%) but lacked explicit biological data . The cinnolinone system’s conformational rigidity may influence pharmacokinetic properties, such as metabolic stability, compared to more flexible analogs.

Functional Group Comparisons

- Acyl vs. Alkoxy Substituents: highlights that 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) on benzamides are critical for PCAF HAT inhibition (e.g., compound 17: 79% inhibition at 100 μM).

- Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance membrane permeability compared to the electron-donating isopropoxy group, though this requires validation .

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

*Bioactivity inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.